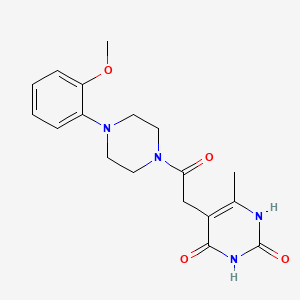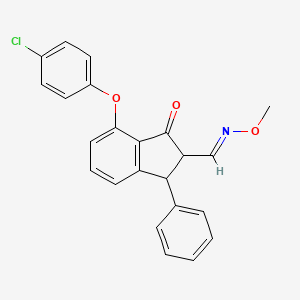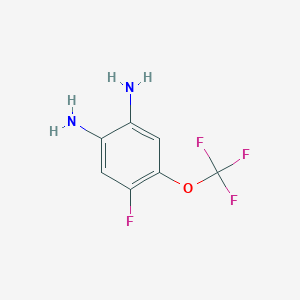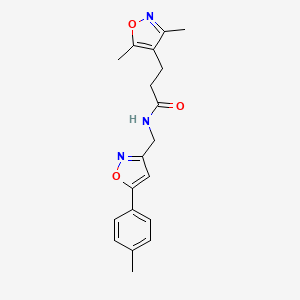
RIP1 kinase inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIP1 kinase inhibitor 1, also known as compound 22, is a highly potent, orally available, and brain-penetrating RIP1 kinase inhibitor . RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) functions in a variety of cellular pathways related to both cell survival and death . It is an enzyme that in humans is encoded by the RIPK1 gene, which is located on chromosome 6 .
Synthesis Analysis
The synthesis of RIP1 kinase inhibitor 1 involves structural optimization on the GSK’157 scaffold to develop a novel class of more selective RIPK1 inhibitors . The optimization led to UAMC-3861 as the best compound of this series in terms of activity and selectivity for RIPK1 over PERK .Molecular Structure Analysis
RIPK1 protein is composed of 671 amino acids, and has a molecular weight of about 76 kDa . It contains a serine/threonine kinase domain (KD) in the 300 aa N-Terminus, a death domain (DD) in the 112 aa C-Terminus, and a central region between the KD and DD called intermediate domain (ID) .Scientific Research Applications
1. Role in Inflammatory Diseases
RIP1 kinase is a promising target for treating various inflammatory diseases due to its role in tumor necrosis factor (TNF)-mediated inflammation. RIP1 kinase inhibitors, specifically benzoxazepinone inhibitors, have shown high potency and kinase selectivity with good pharmacokinetic profiles in rodents, making them excellent candidates for further optimization into clinical candidates for inflammatory diseases (Harris et al., 2016).
2. Treatment of Neurodegenerative Diseases
Small-molecule RIP1 inhibitors have potential as therapeutic agents for neurodegenerative diseases. GSK2982772, a RIP1 inhibitor, has been the subject of nine clinical trials and shows promise in treating diseases like Alzheimer's due to its selective targeting and good penetrability (Shi et al., 2022).
3. Impact on Skin Inflammation
RIP1 kinase activity is crucial in skin inflammation. Studies using RIP1 kinase inhibitor GNE684 demonstrated its effectiveness in blocking skin inflammation and immune cell infiltrates in mice models, highlighting the benefits of inhibiting RIP1 in skin inflammation management (Webster et al., 2020).
4. Potential in Cancer Therapy
RIP1 kinase inhibitors show potential in cancer therapy, particularly in treating pancreatic adenocarcinoma. GSK3145095, a RIP1 inhibitor, demonstrated ability to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures, and is in phase 1 clinical studies for various solid tumors (Harris et al., 2019).
5. Role in TNFα Production
RIP1 kinase plays a novel role in regulating TNFα production after caspase inhibition. This pathway is independent of nuclear factor κB and occurs under specific conditions, suggesting a unique role for RIP1 kinase in mediating TNFα production (Christofferson et al., 2012).
6. Structural Basis of Inhibition
The structure of RIP1 bound to inhibitors like necrostatins provides insights into the mechanism of action of these inhibitors. Understanding the structural basis of RIP1 inhibition by necrostatins offers valuable information for future drug design (Xie et al., 2013).
Mechanism of Action
RIPK1 is a key mediator of cell death and inflammation . The unique hydrophobic pocket in the allosteric regulatory domain of RIPK1 has enabled the development of highly selective small-molecule inhibitors of its kinase activity . These inhibitors have demonstrated safety in preclinical models and clinical trials .
Future Directions
Potential applications of these RIPK1 inhibitors for the treatment of monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischemic and acute conditions, such as sepsis, are emerging . As researchers continue to delve into the mechanisms governed by RIPK1, it has become apparent that RIPK1 inhibitors may offer key therapeutic options that anti-TNF therapies do not .
properties
IUPAC Name |
(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKONLKXWPCOJF-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RIP1 kinase inhibitor 1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)

![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)
![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2918081.png)
![N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2918082.png)

![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2918088.png)
![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)

